4-(3-Chlorophenoxy)butan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
4-(3-chlorophenoxy)butan-1-amine |
InChI |
InChI=1S/C10H14ClNO/c11-9-4-3-5-10(8-9)13-7-2-1-6-12/h3-5,8H,1-2,6-7,12H2 |
InChI Key |
OCPMPHNPHMGAQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCCCN |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Characterization of 4 3 Chlorophenoxy Butan 1 Amine
Retrosynthetic Analysis and Proposed Synthetic Pathways
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.innsf.gov For 4-(3-Chlorophenoxy)butan-1-amine, the primary disconnections are at the ether linkage (C-O) and the amine group (C-N), suggesting a convergent synthesis approach. amazonaws.comscripps.edu
The key retrosynthetic disconnections for this compound are:
C-O Bond Disconnection (Ether): This disconnection between the phenoxy oxygen and the butan-1-amine chain leads to 3-chlorophenol (B135607) and a 4-aminobutan-1-ol derivative or a 4-halobutan-1-amine.
C-N Bond Disconnection (Amine): This disconnection suggests an alkylation of ammonia (B1221849) or an ammonia equivalent with a 4-(3-chlorophenoxy)butyl halide or a reductive amination of a 4-(3-chlorophenoxy)butanal.
Based on this analysis, two primary synthetic strategies emerge: one focusing on the early introduction of the chlorophenoxy moiety and the other on the late-stage formation of the ether linkage. The more common and generally more efficient approach involves the initial formation of the chlorophenoxy intermediate.
The formation of the ether linkage is typically achieved through a Williamson ether synthesis. This involves the reaction of a phenoxide with an alkyl halide. In this case, 3-chlorophenol is deprotonated with a suitable base to form the more nucleophilic 3-chlorophenoxide. This phenoxide then reacts with a four-carbon electrophile that has a leaving group at one end and a masked or precursor to the amine group at the other.
A plausible pathway involves the reaction of 3-chlorophenol with a 1,4-dihalobutane, such as 1-bromo-4-chlorobutane (B103958) or 1,4-dibromobutane (B41627), in the presence of a base. The choice of dihalobutane allows for the subsequent displacement of the second halide to introduce the amine functionality.
Table 1: Reagents for Williamson Ether Synthesis of the Chlorophenoxy Intermediate
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Product |
| 3-Chlorophenol | 1-Bromo-4-chlorobutane | Potassium Carbonate (K₂CO₃) | Acetone, DMF | 1-Chloro-4-(3-chlorophenoxy)butane |
| 3-Chlorophenol | 1,4-Dibromobutane | Sodium Hydride (NaH) | THF, DMF | 1-Bromo-4-(3-chlorophenoxy)butane |
The reaction of 3-chlorophenol with excess 1,4-dibromobutane under basic conditions would yield 1-bromo-4-(3-chlorophenoxy)butane as the primary intermediate. This intermediate is then ready for the introduction of the amine group.
With the key intermediate, 1-halo-4-(3-chlorophenoxy)butane, in hand, several methods can be employed to introduce the primary amine. The choice of method depends on factors such as desired yield, purity, and scalability.
Gabriel Synthesis: This is a classic and reliable method for preparing primary amines. It involves the N-alkylation of potassium phthalimide (B116566) with the alkyl halide intermediate. The resulting N-alkylphthalimide is then cleaved, typically by hydrazinolysis with hydrazine (B178648) hydrate (B1144303) or acid hydrolysis, to release the free primary amine. This method avoids the overalkylation often seen with direct amination.
Azide (B81097) Reduction: The alkyl halide can be converted to an alkyl azide by reaction with sodium azide (NaN₃). The resulting 4-(3-chlorophenoxy)butyl azide is then reduced to the primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Pd-C), or the Staudinger reaction (using triphenylphosphine (B44618) followed by hydrolysis).
Nitrile Reduction: An alternative strategy involves a two-step process where the alkyl halide is first converted to a nitrile by reaction with a cyanide salt (e.g., NaCN, KCN). The resulting 5-(3-chlorophenoxy)pentanenitrile can then be reduced to the corresponding primary amine, this compound, using strong reducing agents like LiAlH₄ or catalytic hydrogenation.
Direct Amination: While conceptually simple, the direct reaction of the alkyl halide with ammonia can lead to a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium (B1175870) salt, due to overalkylation. Using a large excess of ammonia can favor the formation of the primary amine.
Table 2: Comparison of Amine Functionalization Strategies
| Method | Reagents | Intermediate | Advantages | Disadvantages |
| Gabriel Synthesis | 1. Potassium Phthalimide2. Hydrazine Hydrate | N-(4-(3-Chlorophenoxy)butyl)phthalimide | High yield of primary amine, avoids overalkylation. | Requires an additional deprotection step. |
| Azide Reduction | 1. Sodium Azide2. LiAlH₄ or H₂/Pd-C | 1-Azido-4-(3-chlorophenoxy)butane | Clean conversion, high yields. | Sodium azide is toxic and potentially explosive. |
| Nitrile Reduction | 1. Sodium Cyanide2. LiAlH₄ or H₂/Pd-C | 5-(3-chlorophenoxy)pentanenitrile | Readily available reagents. | Cyanide is highly toxic; strong reducing agents are required. |
| Direct Amination | Ammonia (large excess) | (Mixture of amines) | Atom economical, one step. | Poor selectivity, often results in mixtures. |
Advanced Spectroscopic and Chromatographic Characterization Techniques
The identity and purity of the synthesized this compound are confirmed using a combination of spectroscopic and chromatographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would provide key structural information. The aromatic protons on the chlorophenyl ring would appear as a complex multiplet in the range of δ 6.8-7.3 ppm. The protons of the butyl chain would show characteristic signals: a triplet for the -O-CH₂- group around δ 4.0 ppm, a triplet for the -CH₂-NH₂ group around δ 2.7-2.9 ppm, and multiplets for the two internal methylene (B1212753) groups (-CH₂-CH₂-) in the δ 1.6-2.0 ppm region. The N-H protons of the primary amine would appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton. The aromatic carbons would appear in the δ 110-160 ppm range, with the carbon attached to the chlorine atom showing a characteristic shift. The carbons of the butyl chain would resonate in the aliphatic region (δ 20-70 ppm).
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For this compound (C₁₀H₁₄ClNO), the expected monoisotopic mass is approximately 200.08 g/mol . The presence of a chlorine atom would be evident from the characteristic M+2 isotope peak with an intensity ratio of about 1:3 for the ³⁷Cl and ³⁵Cl isotopes.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups. The spectrum would be expected to show:
N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹ (typically two bands).
C-H stretching vibrations for the aromatic and aliphatic parts of the molecule just below and above 3000 cm⁻¹.
C-O-C stretching for the ether linkage in the region of 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).
A C-Cl stretching vibration in the fingerprint region.
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques are used to assess the purity of the final compound. A pure sample would show a single major peak in the chromatogram. These methods can also be used to quantify the product.
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the synthesis in real-time. By spotting the reaction mixture on a TLC plate alongside the starting materials, the disappearance of reactants and the appearance of the product can be visualized, allowing for the determination of the reaction's endpoint.
Table 3: Expected Spectroscopic Data for this compound
| Technique | Feature | Expected Observation |
| ¹H NMR | Aromatic Protons | δ 6.8-7.3 ppm (multiplet) |
| -O-CH₂- Protons | δ ~4.0 ppm (triplet) | |
| -CH₂-NH₂ Protons | δ ~2.7-2.9 ppm (triplet) | |
| Internal -CH₂- Protons | δ 1.6-2.0 ppm (multiplets) | |
| ¹³C NMR | Aromatic Carbons | δ 110-160 ppm |
| Aliphatic Carbons | δ 20-70 ppm | |
| Mass Spec. | Molecular Ion (M⁺) | m/z ~200 (with M+2 peak for ³⁷Cl) |
| IR Spec. | N-H Stretch (amine) | 3300-3500 cm⁻¹ (two bands) |
| C-O Stretch (ether) | 1200-1250 cm⁻¹, 1000-1050 cm⁻¹ |
Metabolism and in Vitro Disposition of 4 3 Chlorophenoxy Butan 1 Amine
Identification of Metabolic Pathways and Enzyme Systems (In Vitro)
The transformation of xenobiotics, such as 4-(3-Chlorophenoxy)butan-1-amine, within the body is primarily facilitated by a suite of specialized enzymes. In vitro studies, typically utilizing liver microsomes or recombinant enzyme systems, are instrumental in elucidating these metabolic routes. Key enzymatic processes involved in the biotransformation of this compound include oxidative reactions mediated by the Cytochrome P450 superfamily and monoamine oxidases, as well as conjugation reactions.
Cytochrome P450-Mediated Transformations
The Cytochrome P450 (CYP) system, a diverse group of heme-containing enzymes, plays a central role in the Phase I metabolism of a vast array of compounds. nih.gov These enzymes catalyze a variety of oxidative reactions, including hydroxylations, dealkylations, and deaminations, with the primary function of increasing the polarity of a substrate to facilitate its excretion. nih.gov The specific CYP isozymes involved in the metabolism of a particular compound are identified through a process known as reaction phenotyping. nih.govbienta.net This typically involves incubating the compound with a panel of human liver microsomes or specific recombinant CYP enzymes. bienta.net
While specific data for this compound is not available in the provided search results, the general mechanism of CYP-mediated metabolism involves the binding of the substrate to the active site of the enzyme, followed by a series of electron transfers and the incorporation of an oxygen atom into the substrate. nih.gov For a compound like this compound, potential CYP-mediated transformations could include hydroxylation of the aromatic ring or the aliphatic chain, and N-dealkylation.
Conjugation Reactions
Following Phase I metabolism, the modified compounds can undergo Phase II conjugation reactions. These processes involve the addition of endogenous molecules, such as glucuronic acid, sulfate, or glutathione, to the substrate. The purpose of conjugation is to further increase the water solubility of the metabolite, thereby promoting its elimination from the body. The specific conjugation reactions that this compound or its Phase I metabolites may undergo have not been detailed in the available literature.
Monoamine Oxidase Activity
Monoamine oxidases (MAO) are a family of enzymes that catalyze the oxidative deamination of monoamines. wikipedia.orgqmul.ac.uk These enzymes are located on the outer mitochondrial membrane and are crucial in the metabolism of neurotransmitters and other biogenic amines. wikipedia.org There are two main isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities. nih.gov Given that this compound possesses a primary amine group, it is a potential substrate for MAO enzymes. The action of MAO would convert the amine group into an aldehyde, which would then be further oxidized to a carboxylic acid. Specific studies confirming the role of MAO-A or MAO-B in the metabolism of this compound are not present in the provided search results.
Characterization of Primary and Secondary Metabolites (In Vitro)
The metabolic processes described above result in the formation of various metabolites. Primary metabolites are the direct products of Phase I reactions, while secondary metabolites arise from subsequent Phase I or Phase II transformations. The identification and characterization of these metabolites are essential for understanding the complete metabolic fate of a compound.
Based on the potential metabolic pathways, hypothetical metabolites of this compound could include hydroxylated derivatives and the product of oxidative deamination, 4-(3-chlorophenoxy)butanoic acid. However, without specific experimental data, the exact structures and relative abundance of the primary and secondary metabolites of this compound remain speculative. A related compound, 4-Amino-1-(3-chlorophenoxy)butan-2-ol, is listed in the PubChem database, which suggests that hydroxylation of the butyl chain is a possible metabolic route for similar structures. nih.gov
Reaction Phenotyping and Enzyme Inhibition Studies (In Vitro)
Reaction phenotyping aims to identify the specific enzymes responsible for the metabolism of a compound. nih.govbienta.net This is often achieved by using a panel of recombinant human CYP enzymes or by employing selective chemical inhibitors for different CYP isoforms in human liver microsomes. bienta.netnih.gov Such studies are crucial for predicting potential drug-drug interactions, where the co-administration of one drug can affect the metabolism of another by inhibiting or inducing a shared metabolic enzyme. researchgate.net
Enzyme inhibition studies, conversely, assess the potential of a compound to inhibit the activity of metabolic enzymes. This is typically evaluated by measuring the effect of the compound on the metabolism of known probe substrates for specific enzymes. No specific reaction phenotyping or enzyme inhibition studies for this compound were found in the provided search results. Therefore, the specific CYP or other enzymes involved in its metabolism and its potential to act as an enzyme inhibitor are currently unknown.
Computational Chemistry and Molecular Modeling of 4 3 Chlorophenoxy Butan 1 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are powerful computational methods used to elucidate the electronic structure and reactivity of a molecule. These calculations, based on the principles of quantum mechanics, can provide valuable insights into a compound's properties, such as its three-dimensional geometry, electrostatic potential surface, and frontier molecular orbitals (HOMO and LUMO). The distribution of electron density, for instance, can indicate regions of the molecule that are susceptible to electrophilic or nucleophilic attack, thereby predicting its chemical behavior. However, without the exact molecular structure of 4-(3-Chlorophenoxy)butan-1-amine, these calculations cannot be initiated.
Molecular Docking Simulations with Proposed Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is a crucial step to understand and predict the interaction between a potential drug candidate (ligand) and its biological target, typically a protein or nucleic acid. The process involves predicting the binding mode and affinity, often expressed as a docking score. For a molecule like this compound, which possesses a phenoxy-alkyl-amine scaffold, plausible biological targets could include G-protein coupled receptors or neurotransmitter transporters. A hypothetical docking study would involve preparing the three-dimensional structure of the ligand and the chosen receptor, followed by running docking algorithms to predict their binding interactions. The results would typically be presented in a table summarizing binding energies and key interacting amino acid residues. This analysis is contingent on the availability of the ligand's structure.
Molecular Dynamics Simulations for Ligand-Target Interactions
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations can be employed. MD simulations provide a dynamic view of the ligand-target complex over time, offering insights into the stability of the binding pose and the flexibility of both the ligand and the protein. By simulating the atomic motions of the system, MD can reveal conformational changes and the role of solvent molecules in the binding event. This detailed understanding of the dynamic interactions is invaluable for lead optimization in drug design. The prerequisite for any MD simulation is a well-defined starting structure of the ligand-protein complex, which would be derived from molecular docking.
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties (Preclinical Relevance)
In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. A variety of computational models are available to predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. These predictions are vital for identifying potential liabilities that could lead to late-stage attrition in drug development. The generation of these predictive data points relies on the input of the molecule's structure into specialized software or web servers.
Potential Preclinical Research Applications of 4 3 Chlorophenoxy Butan 1 Amine
Exploration in Antimicrobial Research (In Vitro)
The structural motif of an aryloxyalkanamine is present in various compounds that have been investigated for their antimicrobial properties. Research into synthetic 1,3-bis(aryloxy)propan-2-amines has revealed notable antibacterial activity, particularly against Gram-positive bacteria. These findings suggest that 4-(3-chlorophenoxy)butan-1-amine could be a candidate for similar in vitro antimicrobial screening.
For instance, studies on a series of 1,3-bis(aryloxy)propan-2-amines demonstrated that these compounds can inhibit the growth of Gram-positive pathogens such as Streptococcus pyogenes, Enterococcus faecalis, and Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) strains. The minimal inhibitory concentrations (MICs) for these compounds were found to be in the low micromolar range, indicating potent activity. The introduction of chloro-substituents on the aromatic rings of these molecules was shown to influence their antibacterial potency.
Table 1: In Vitro Antibacterial Activity of Structurally Related Aryloxyamines
| Compound Class | Tested Organisms | Key Findings |
|---|---|---|
| 1,3-bis(aryloxy)propan-2-amines | Gram-positive bacteria (e.g., S. aureus, MRSA, S. pyogenes) | Exhibited significant antibacterial activity with MIC values in the low micromolar range. Chloro-substitution on the aromatic ring was found to be a key determinant of activity. |
This table is illustrative and based on findings for structurally similar compounds, not this compound itself.
Investigation in Antifungal Research (In Vitro)
The amine functionality in this compound is a common feature in many antifungal agents. The investigation of organic compounds derived from amino alcohols has highlighted the importance of the amine group for antifungal activity. In one study, a series of amine derivatives were effective against various filamentous fungi and yeasts, with their activity being dependent on the nature of the aliphatic side chain.
Specifically, certain amino alcohol derivatives have shown efficacy against dermatophytes like Trichophyton rubrum and Trichophyton mentagrophytes, as well as the yeast Candida albicans. The presence of an amine group in these compounds appeared to be crucial for their antifungal action, as corresponding amide derivatives were largely inactive. This suggests that this compound, possessing a primary amine, could be explored for its potential antifungal effects.
Table 2: In Vitro Antifungal Activity of Structurally Related Amino Compounds
| Compound Class | Tested Organisms | Key Findings |
|---|---|---|
| Amino alcohol derivatives | Trichophyton rubrum, Trichophyton mentagrophytes, Candida albicans | Amine-containing compounds showed significant antifungal activity, while corresponding amides were less effective. The length of the aliphatic chain influenced the potency. nih.gov |
This table is illustrative and based on findings for structurally similar compounds, not this compound itself.
Assessment in Neurological Research (In Vitro/Ex Vivo)
The phenoxy moiety, particularly with halogen substitutions, is a component of molecules that can interact with the central nervous system. While direct neurological research on this compound is lacking, studies on related compounds provide a rationale for its investigation in this area. For example, derivatives of pyrano[4,3-b] nih.govbenzopyranone containing a chloro-substitution have been evaluated as inhibitors of monoamine oxidase (MAO), an enzyme of neurological importance.
Specifically, the presence of a chlorine atom on the aromatic ring of these pyranobenzopyranone derivatives was found to enhance their inhibitory activity against MAO-B. nih.gov MAO-B inhibitors are of interest in the context of neurodegenerative diseases. This raises the possibility that the chlorophenoxy group in this compound could confer some affinity for neurological targets.
Table 3: In Vitro Neurological Activity of Structurally Related Compounds
| Compound Class | Target | Key Findings |
|---|---|---|
| Pyrano[4,3-b] nih.govbenzopyranone derivatives | Monoamine oxidase B (MAO-B) | Chloro-substitution on the aromatic ring increased the inhibitory potency against MAO-B. nih.gov |
This table is illustrative and based on findings for structurally similar compounds, not this compound itself.
Other Emerging Biological Activities (In Vitro)
The chemical scaffold of this compound may also lend itself to other biological activities. For instance, various phenoxyacetic acid derivatives have been synthesized and evaluated for a range of in vitro biological effects, including cytotoxic activity against cancer cell lines. The presence of a chlorophenoxy group in these molecules was often a feature of the more active compounds.
Derivatives of 4-aminoquinoline containing chloro-substitutions have also been investigated for their cytotoxic effects on human breast tumor cell lines, with some compounds showing significant activity. nih.gov These examples underscore the broad potential for biological activity in molecules containing a chloro-substituted aromatic ring linked to an amine-containing side chain, suggesting that this compound could be a candidate for broader biological screening programs.
Future Research Trajectories and Methodological Advancements
Development of Advanced Analytical Methodologies for Detection and Quantification
The ability to accurately detect and quantify 4-(3-Chlorophenoxy)butan-1-amine in various matrices is paramount for any future research. While standard techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) would be the initial methods of choice, the development of more sensitive and field-deployable techniques is a crucial future direction.
Future work could focus on creating highly specific immunoassays or sensor-based technologies for rapid screening. Furthermore, advanced derivatization agents could enhance the detectability of this primary amine. Reagents such as fluorescamine, which reacts with primary amines to yield fluorescent products, or ortho-phthalaldehyde (OPA) in the presence of a thiol, could be employed for sensitive fluorometric detection in complex biological samples. thermofisher.com The development of such methods would be invaluable for pharmacokinetic and metabolic studies.
| Analytical Technique | Principle | Potential Application for this compound |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | Quantification in biological fluids and tissues. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and mass-to-charge ratio | Identification of metabolites and impurity profiling. |
| Capillary Electrophoresis (CE) | Separation based on charge and size | Chiral separation of potential stereoisomers. thermofisher.com |
| Fluorometric Derivatization | Reaction with a fluorogenic reagent | Ultrasensitive detection in low-concentration samples. thermofisher.com |
Integration of Omics Technologies in Preclinical Research
To gain a holistic understanding of the biological interactions of this compound, the integration of "omics" technologies is indispensable. These technologies can provide a comprehensive view of the molecular changes induced by the compound.
Metabolomics: This approach can identify and quantify endogenous small-molecule metabolites in biological systems. A metabolomics study could reveal the metabolic pathways affected by this compound, offering insights into its mechanism of action and potential off-target effects. For instance, studies on phenoxy herbicides have demonstrated the utility of metabolomics in identifying target organs and predicting toxicity profiles through read-across approaches. researchgate.net
Proteomics: By analyzing the entire protein complement of a cell or tissue, proteomics can identify protein targets that interact with this compound. This could elucidate its pharmacological targets and signaling pathways.
Transcriptomics: This involves the study of the complete set of RNA transcripts produced by the genome. Transcriptomic analysis can reveal changes in gene expression in response to the compound, providing further clues about its biological activity.
The data generated from these omics studies would be substantial and require sophisticated bioinformatic tools for analysis and interpretation.
Design of Next-Generation Analogues and Prodrugs for Enhanced Research Utility
The chemical structure of this compound offers numerous possibilities for the design of analogues and prodrugs to probe its biological activity and improve its properties for research purposes.
Next-Generation Analogues: Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry. By systematically modifying the structure of this compound, researchers can explore how different functional groups and structural motifs influence its activity. For example, altering the substitution pattern on the phenyl ring or modifying the length of the butylamine (B146782) chain could lead to analogues with enhanced potency, selectivity, or altered pharmacokinetic profiles. mdpi.comresearchgate.netamanote.comnih.gov Research on ketamine esters has shown that modifications to the aromatic ring can significantly impact anesthetic and analgesic properties. mdpi.com
Prodrugs: A prodrug is an inactive or less active molecule that is converted into an active drug in the body. nih.gov Designing prodrugs of this compound could be a strategy to overcome potential research hurdles such as poor solubility or limited bioavailability. nih.gov Given the primary amine group, several prodrug strategies could be employed, such as the formation of amides, carbamates, or Schiff bases, which can be designed to be cleaved by specific enzymes in the body to release the parent compound. ijpcbs.com The classical approach often involves attaching hydrophilic moieties like phosphates or lipophilic groups like esters to modulate solubility and permeability, respectively. nih.gov
| Prodrug Strategy | Carrier Moiety | Potential Advantage for Research |
| Amide/Carbamate Formation | Amino acids, fatty acids | Modulated solubility and permeability, potential for targeted delivery. ijpcbs.com |
| Phosphate Esters | Phosphate group | Increased aqueous solubility for parenteral administration in studies. nih.gov |
| Azo-Linkage | Aromatic moieties | Potential for colon-specific release in gastrointestinal research models. |
Interdisciplinary Research Collaborations for Comprehensive Evaluation
The comprehensive evaluation of a novel compound like this compound is a multifaceted challenge that cannot be addressed by a single scientific discipline. Future research will greatly benefit from interdisciplinary collaborations.
The study of novel psychoactive substances (NPS) provides a relevant model for such collaborations, where chemists, pharmacologists, toxicologists, and public health experts work together. novelpsychoactivesubstances.orgherts.ac.uknovelpsychoactivesubstances.orgnih.govfrontiersin.org For this compound, a collaborative network could include:
Synthetic Chemists: To design and synthesize analogues and prodrugs.
Analytical Chemists: To develop and validate sensitive detection methods.
Computational Chemists: To perform molecular modeling and docking studies to predict potential targets and guide analogue design. acs.org
Pharmacologists and Toxicologists: To conduct in vitro and in vivo studies to characterize the biological activity and safety profile.
Biochemists: To investigate the molecular mechanisms of action, including enzyme inhibition or receptor binding. mdpi.com
Such collaborative efforts would ensure a more thorough and robust understanding of the compound's properties and potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
